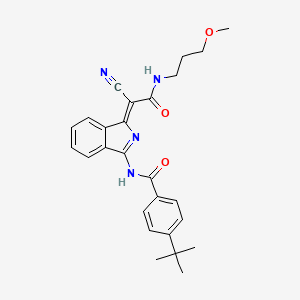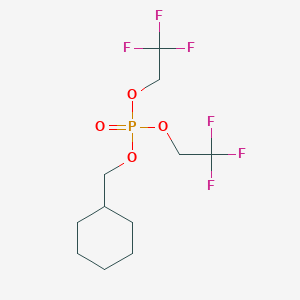
cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is a chemical compound with the molecular formula C11H17F6O4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its non-flammable nature and high thermal stability, making it a valuable component in the development of safe and efficient materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate typically involves the reaction of cyclohexylmethyl chloride with bis(2,2,2-trifluoroethyl)phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphite compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite derivatives, which have applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of non-flammable and biocompatible materials.
Medicine: Research is ongoing to explore its potential as a flame retardant in medical devices and materials.
Industry: It is used in the production of non-flammable liquid electrolytes for safe batteries, enhancing the safety and performance of rechargeable batteries
Mechanism of Action
The mechanism of action of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate involves its interaction with various molecular targets and pathways. In the context of battery electrolytes, the compound acts as a flame retardant by forming a stable anion-induced ion-solvent-coordinated structure. This structure enhances the stability and safety of the electrolyte, preventing exothermic reactions that could lead to fires .
Comparison with Similar Compounds
Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate can be compared with other similar compounds, such as tris(2,2,2-trifluoroethyl)phosphate and bis(2,2,2-trifluoroethyl)phosphonate. These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. For example:
Tris(2,2,2-trifluoroethyl)phosphate: Known for its excellent flame-retardant properties and non-reactivity with sodium metal.
Bis(2,2,2-trifluoroethyl)phosphonate: Used as a precursor for the synthesis of H-phosphonates and other phosphorus-containing compounds.
This compound stands out due to its unique combination of cyclohexyl and trifluoroethyl groups, which contribute to its high thermal stability and non-flammable nature .
Properties
IUPAC Name |
cyclohexylmethyl bis(2,2,2-trifluoroethyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F6O4P/c12-10(13,14)7-20-22(18,21-8-11(15,16)17)19-6-9-4-2-1-3-5-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQWGMFQZACSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
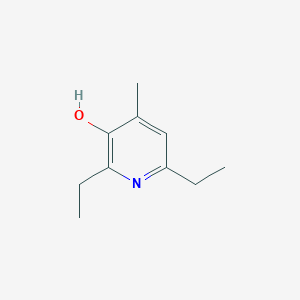
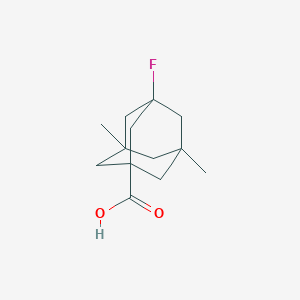
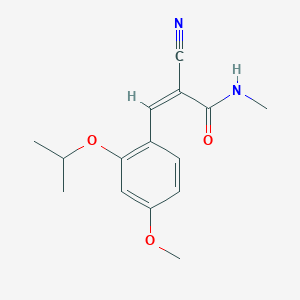
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
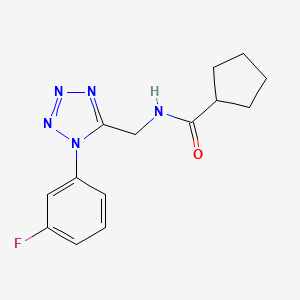
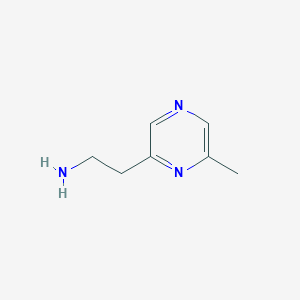
![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2487370.png)
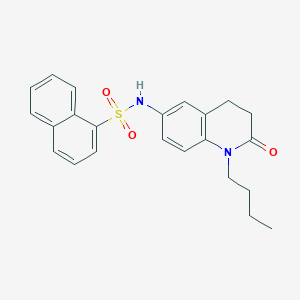
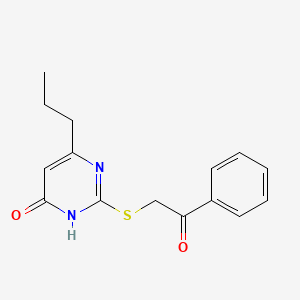
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)
